6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with methoxy, methoxyphenyl, piperazinyl, and methylbenzenesulfonyl groups, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzene, piperazine, and methylbenzenesulfonyl chloride, under conditions such as refluxing in organic solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazinyl and methoxyphenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antidepressant-like activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate serotonergic 5-HT1A and 5-HT2A/C receptors, leading to antidepressant-like effects. This interaction modulates neurotransmitter levels and signaling pathways in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one: Another compound with similar structural motifs and biological activities.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Shares the piperazinyl and methoxyphenyl groups, with distinct chemical properties.
Uniqueness
6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications .
Properties
IUPAC Name |
6-methoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-20-4-11-24(12-5-20)36(32,33)27-19-29-26-13-10-23(35-3)18-25(26)28(27)31-16-14-30(15-17-31)21-6-8-22(34-2)9-7-21/h4-13,18-19H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRVLVFSCWCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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